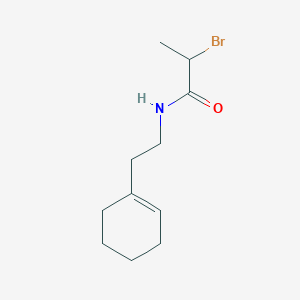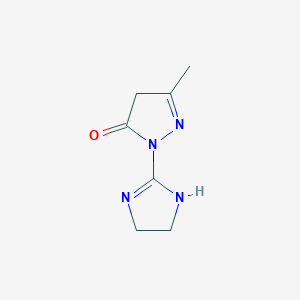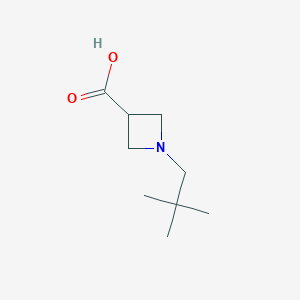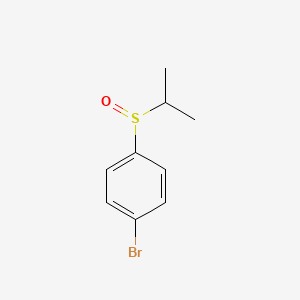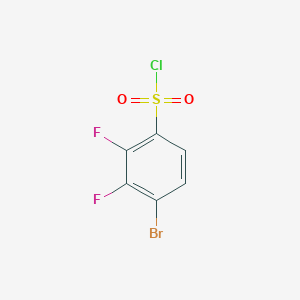
Aerugidiol
Vue d'ensemble
Description
Aerugidiol is a bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa . It has a molecular formula of C15H22O3 and a molecular weight of 250.3 g/mol . It is known to inhibit protein tyrosine phosphatase 1B (PTP1B) .
Synthesis Analysis
The synthesis of Aerugidiol involves a process called retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The structure elucidation of aerugidiol, a new bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, is described .Molecular Structure Analysis
The structure elucidation of aerugidiol, a new bridge-head oxygenated sesquiterpene isolated from the rhizomes of Curcuma aeruginosa, is described . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Physical And Chemical Properties Analysis
Aerugidiol has a boiling point of 403.5±45.0 °C (Predicted) and a density of 1.163±0.06 g/cm3 (Predicted) . Its pKa is predicted to be 13.13±0.60 .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Aerugidiol has demonstrated potent anti-inflammatory effects. Researchers have investigated its ability to inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for managing inflammatory conditions such as arthritis, dermatitis, and inflammatory bowel diseases .
Antioxidant Activity
Aerugidiol exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Its potential in preventing age-related diseases and reducing oxidative stress warrants further exploration .
Anticancer Potential
Studies suggest that aerugidiol may inhibit cancer cell growth. It has been investigated for its cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Researchers are intrigued by its potential as an adjunct therapy in cancer treatment .
Neuroprotective Effects
Aerugidiol shows promise in protecting neurons from damage. Its ability to modulate neurotransmitter release and enhance neuronal survival makes it an interesting compound for neurodegenerative disease research .
Antibacterial and Antifungal Properties
Aerugidiol exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has antifungal effects, making it relevant for combating infections and exploring novel antimicrobial agents .
Wound Healing and Tissue Regeneration
Preliminary studies indicate that aerugidiol may accelerate wound healing and promote tissue regeneration. Its potential to enhance collagen synthesis and modulate growth factors could have implications in regenerative medicine .
Safety and Hazards
Mécanisme D'action
Target of Action
Aerugidiol is a bridge-head oxygenated sesquiterpene Sesquiterpenes, a class of compounds to which aerugidiol belongs, are known to interact with a variety of biological targets, including proteins and enzymes involved in inflammatory and immune responses .
Mode of Action
It has been found to show a protective effect against d-galactosamine (d-galn)/lipopolysaccharide-induced acute liver injury in mice . This suggests that Aerugidiol may interact with cellular targets involved in the inflammatory response and liver function, although the exact mechanisms remain to be elucidated.
Biochemical Pathways
Given its protective effects against liver injury , it can be inferred that Aerugidiol may influence pathways related to inflammation and liver function
Pharmacokinetics
As a sesquiterpene, aerugidiol is likely to be lipophilic , which could influence its bioavailability and distribution within the body.
Result of Action
Aerugidiol has been found to show a protective effect against D-galactosamine (D-GalN)/lipopolysaccharide-induced acute liver injury in mice . This suggests that the compound may have hepatoprotective properties, potentially by reducing inflammation or modulating liver function.
Propriétés
IUPAC Name |
(3S,3aR,8aR)-3,8a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4-tetrahydroazulen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)11-8-13-14(4,17)5-6-15(13,18)10(3)7-12(11)16/h7,13,17-18H,5-6,8H2,1-4H3/t13-,14+,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJBPRUTQTCMW-ILXRZTDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C)C)CC2C1(CCC2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(C)C)C[C@H]2[C@@]1(CC[C@]2(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318401 | |
| Record name | Aerugidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116425-35-5 | |
| Record name | Aerugidiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116425-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aerugidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of aerugidiol?
A1: While a molecular formula and weight weren't explicitly provided in the provided research excerpts, its structure elucidation reveals it to be a bridge-head oxygenated guaiane sesquiterpene []. Spectroscopic data, including NMR, would be needed for complete characterization.
Q2: Which plant species is aerugidiol most commonly isolated from?
A2: Aerugidiol has been isolated from several Curcuma species, notably Curcuma aeruginosa [, ], where it gets its name.
Q3: Are there any studies on the in vitro or in vivo efficacy of aerugidiol?
A3: While some of the research articles mention that aerugidiol was found alongside other bioactive compounds, there's limited information specifically about its isolated in vitro or in vivo efficacy in the provided excerpts. One study noted that, contrary to previous in vitro findings, aerugidiol did not exhibit a protective effect against D-galactosamine-induced liver injury in mice at a dose of 50 mg/kg [].
Q4: What analytical methods are typically employed to identify and quantify aerugidiol?
A4: Research utilizes chromatographic techniques, including silica gel, Sephadex LH-20, ODS chromatography, and HPLC, to isolate aerugidiol [, , ]. A study on Curcuma wenyujin also employed these methods and confirmed the compound's identity through spectral analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




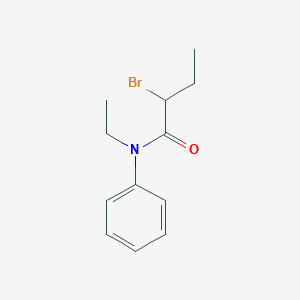
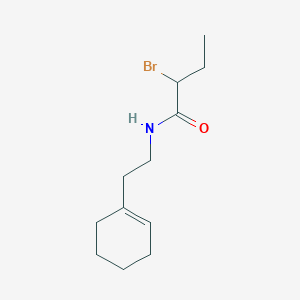
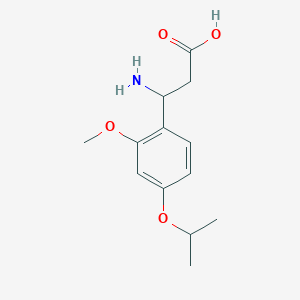
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
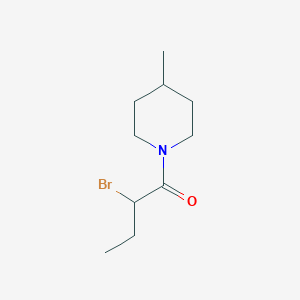
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)

